molecular formula C13H9BrO4 B13938779 4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid

4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid

Cat. No.: B13938779
M. Wt: 309.11 g/mol
InChI Key: LFZKPXWWDNWBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C13H9BrO4. This compound is characterized by the presence of a bromoacetyl group attached to a naphthalene ring system, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its ability to undergo a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid typically involves the esterification of 2-naphthalenecarboxylic acid with bromoacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and yield. The purification process may involve additional steps such as distillation and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Bromoacetic acid N-hydroxysuccinimide ester: Similar in structure but with a succinimide group instead of a naphthalene ring.

    2-Bromoacetoxybenzoic acid: Contains a benzoic acid moiety instead of a naphthalene ring.

Uniqueness

4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where the naphthalene ring system is required.

Properties

Molecular Formula

C13H9BrO4

Molecular Weight

309.11 g/mol

IUPAC Name

4-(2-bromoacetyl)oxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H9BrO4/c14-7-12(15)18-11-6-9(13(16)17)5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,16,17)

InChI Key

LFZKPXWWDNWBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(=O)CBr)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.